molecular formula C21H25FN2O4S B2369011 N-(4-ethoxyphenyl)-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide CAS No. 422546-43-8

N-(4-ethoxyphenyl)-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide

Cat. No.: B2369011
CAS No.: 422546-43-8
M. Wt: 420.5
InChI Key: NTSKQUIFCMHBBG-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of 4-ethoxyaniline with 4-fluorobenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with 4-methylpiperidine under specific conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are critical to achieving the desired product quality .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethoxyphenyl)-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-ethoxyphenyl)-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of diseases involving inflammation or infection.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide involves its interaction with specific molecular targets. It may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethoxyphenyl)-4-fluorobenzamide
  • N-(4-methylphenyl)-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide
  • N-(4-ethoxyphenyl)-4-chloro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide

Uniqueness

N-(4-ethoxyphenyl)-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

N-(4-ethoxyphenyl)-4-fluoro-3-(4-methylpiperidin-1-yl)sulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25FN2O4S/c1-3-28-18-7-5-17(6-8-18)23-21(25)16-4-9-19(22)20(14-16)29(26,27)24-12-10-15(2)11-13-24/h4-9,14-15H,3,10-13H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTSKQUIFCMHBBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCC(CC3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25FN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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